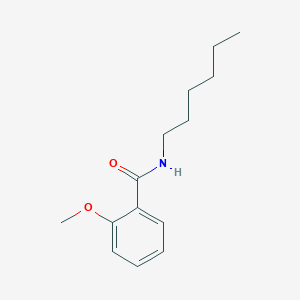

N-hexyl-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-3-4-5-8-11-15-14(16)12-9-6-7-10-13(12)17-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTRUJRTZZPBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N Hexyl 2 Methoxybenzamide

Optimized Synthetic Pathways for N-hexyl-2-methoxybenzamide

The creation of N-hexyl-2-methoxybenzamide with high purity and yield hinges on the careful selection of starting materials, optimization of reaction conditions, and rigorous purification and validation of the final product.

Selection and Derivation of Precursor Molecules

The primary precursors for the synthesis of N-hexyl-2-methoxybenzamide are 2-methoxybenzoic acid and n-hexylamine. 2-Methoxybenzoic acid serves as the source of the benzoyl moiety, while n-hexylamine provides the N-hexyl group.

A common and effective method for the synthesis is the amide coupling reaction . This involves the activation of the carboxylic acid group of 2-methoxybenzoic acid to facilitate the nucleophilic attack by the amino group of n-hexylamine. A standard laboratory procedure involves converting 2-methoxybenzoic acid into its more reactive acid chloride derivative, 2-methoxybenzoyl chloride. This is typically achieved by reacting 2-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-methoxybenzoyl chloride is then reacted with n-hexylamine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, various coupling agents can be employed to facilitate the direct amidation of 2-methoxybenzoic acid with n-hexylamine, bypassing the need to form the acid chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. Other modern coupling reagents such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) also offer high yields and mild reaction conditions.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-hexyl-2-methoxybenzamide. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and reaction time.

For the acid chloride route, dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used as solvents. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. For direct coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used.

The optimization of reaction conditions for similar benzamide (B126) syntheses has been reported. For instance, in palladium-catalyzed aminocarbonylation reactions to produce N-alkylbenzamides, the choice of ligand, base, and solvent significantly impacts the yield. nih.gov While not a direct synthesis of N-hexyl-2-methoxybenzamide, these studies provide a framework for optimization. For example, a study on the synthesis of N-hexyl-4-methoxybenzamide highlighted the use of visible light-promoted cobalt-catalyzed aminocarbonylation, achieving a 75% yield. Such novel catalytic systems could potentially be adapted for the synthesis of the 2-methoxy isomer.

A general representation of the optimization process is outlined in the table below:

| Parameter | Variation | Rationale |

| Coupling Agent | DCC, DIC, HATU, PyBOP | To find the most efficient and clean conversion. |

| Solvent | DCM, THF, DMF, Acetonitrile | To optimize solubility of reactants and reaction rate. |

| Base | Triethylamine, DIPEA, Pyridine | To effectively scavenge acid byproducts. |

| Temperature | 0 °C to Room Temperature | To control reaction kinetics and minimize side products. |

| Reaction Time | 4 - 24 hours | To ensure complete conversion of starting materials. |

Advanced Purification Techniques and Analytical Validation of Product Purity

Following the synthesis, the crude N-hexyl-2-methoxybenzamide must be purified to remove unreacted starting materials, reagents, and byproducts. The most common and effective method for purification is silica (B1680970) gel column chromatography . A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the product from the silica gel. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. rsc.orgrsc.org

The purity of the isolated N-hexyl-2-methoxybenzamide is then validated using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for confirming the structure of the compound. rsc.org The 1H NMR spectrum would show characteristic peaks for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the hexyl chain. The 13C NMR spectrum would confirm the presence of all the carbon atoms in their expected chemical environments. The PubChem database provides computed NMR data for N-hexyl-2-methoxybenzamide. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which provides strong evidence for its elemental composition. rsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of the compound. A sharp, single peak in the chromatogram indicates a high degree of purity.

The following table summarizes the expected analytical data for N-hexyl-2-methoxybenzamide:

| Analytical Technique | Expected Results |

| 1H NMR (CDCl3) | Peaks corresponding to aromatic, methoxy, and hexyl protons with appropriate chemical shifts and coupling constants. rsc.org |

| 13C NMR (CDCl3) | Peaks for all 14 carbon atoms, including the carbonyl carbon, aromatic carbons, methoxy carbon, and hexyl chain carbons. rsc.org |

| HRMS (ESI) | [M+H]+ peak corresponding to the calculated exact mass of C14H22NO2+. rsc.org |

| HPLC | A single major peak indicating >95% purity. |

Design and Synthesis of Structurally Modified N-hexyl-2-methoxybenzamide Analogs

The structural framework of N-hexyl-2-methoxybenzamide can be systematically modified to create a library of analogs with potentially diverse properties.

Rational Design Principles for Targeted Structural Variations

The design of analogs is often guided by the desire to probe structure-activity relationships (SAR) for a particular biological target or to fine-tune the physicochemical properties of the molecule. For 2-methoxybenzamide (B150088) derivatives, rational design has been employed to develop inhibitors for various biological targets. nih.govnih.govresearchgate.net

Key structural modifications can be introduced at several positions:

The Benzamide Ring : Substituents can be introduced at other positions on the benzene (B151609) ring to modulate electronic properties and steric interactions. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, additional methoxy groups) can significantly alter the molecule's properties. nih.gov

The N-Alkyl Chain : The length and branching of the N-alkyl chain can be varied to influence lipophilicity and binding interactions. The hexyl group can be replaced with shorter or longer alkyl chains, cyclic groups, or chains containing other functional groups.

The Methoxy Group : The methoxy group can be replaced with other alkoxy groups of varying sizes or with other functional groups such as a hydroxyl or a halogen to explore the impact of hydrogen bonding potential and electronic effects.

A study on 2-methoxybenzamide derivatives as hedgehog signaling pathway inhibitors demonstrated that modifications to the benzamide scaffold could lead to potent compounds. nih.gov This highlights the importance of the 2-methoxybenzamide core as a valuable template for inhibitor design.

Exploration of Diverse Synthetic Routes for Analog Library Generation

To efficiently synthesize a library of N-hexyl-2-methoxybenzamide analogs, combinatorial and parallel synthesis approaches can be employed. The amide coupling reaction is particularly well-suited for this purpose. A diverse library can be generated by reacting a common precursor, such as 2-methoxybenzoyl chloride, with a variety of commercially available amines. Conversely, a range of substituted 2-methoxybenzoic acids can be coupled with n-hexylamine.

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, can also be utilized to introduce diversity at the aromatic ring. For example, starting with a halogenated 2-methoxybenzamide derivative, various substituents can be introduced via Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions.

The generation of an analog library is a systematic process that can be summarized as follows:

| Variation Strategy | Synthetic Approach | Example Precursors |

| Varying the N-substituent | Amide coupling of 2-methoxybenzoyl chloride with a library of amines. | Cyclohexylamine, benzylamine, various alkylamines. |

| Varying the Benzamide Core | Amide coupling of n-hexylamine with a library of substituted 2-methoxybenzoic acids. | 4-Chloro-2-methoxybenzoic acid, 5-nitro-2-methoxybenzoic acid. |

| Introducing Diversity via Cross-Coupling | Suzuki coupling of a bromo-N-hexyl-2-methoxybenzamide with various boronic acids. | Phenylboronic acid, thiopheneboronic acid. |

Through these synthetic and derivatization strategies, a wide range of N-hexyl-2-methoxybenzamide analogs can be produced, enabling detailed exploration of their chemical and biological properties.

Chemo- and Regioselective Synthesis Considerations for Complex Derivatives of N-hexyl-2-methoxybenzamide

The synthesis of complex derivatives of N-hexyl-2-methoxybenzamide presents significant challenges in controlling both chemoselectivity and regioselectivity. The inherent electronic properties and steric environment of the molecule, dictated by the N-hexylamide and the 2-methoxy substituents on the aromatic ring, govern the outcome of further functionalization. Achieving a desired substitution pattern requires a nuanced understanding of directing group effects in various reaction types, including electrophilic aromatic substitution and directed metalation.

The primary challenge in the selective synthesis of N-hexyl-2-methoxybenzamide derivatives lies in the competing directing effects of the two key functional groups. The 2-methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho (C3) and para (C5) positions. youtube.comulethbridge.caorganicchemistrytutor.comlibretexts.orgwikipedia.org Conversely, the N-hexylamide group, particularly when deprotonated or coordinated to a metal center, can act as a powerful ortho-directing group, favoring substitution at the C6 position. tandfonline.com The interplay of these directing effects is highly dependent on the reaction conditions and the nature of the reagents employed.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the C6 position of the N-hexyl-2-methoxybenzamide core. This approach leverages the ability of the amide group to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho proton. Subsequent quenching of the resulting aryllithium intermediate with an electrophile introduces a new substituent exclusively at the C6 position.

A study on the closely related N,N-diethyl-2-methoxybenzamide demonstrated the efficacy of this methodology. tandfonline.com Treatment with sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) followed by the addition of an aldehyde or other electrophiles resulted in the formation of the corresponding 6-substituted products. This strategy offers a reliable method for introducing a wide range of functional groups, including alkyl, aryl, and carbonyl moieties, at the sterically hindered C6 position.

Table 1: Regioselective Functionalization of N,N-diethyl-2-methoxybenzamide via Directed ortho-Metalation tandfonline.com

| Electrophile | Product | Yield (%) |

| N,N-Dimethylformamide (DMF) | N,N-Diethyl-6-formyl-2-methoxybenzamide | - |

| Heptanal | N,N-Diethyl-2-(1-hydroxyheptyl)-6-methoxybenzamide | 48 |

| Heptanoyl chloride | N,N-Diethyl-2-heptanoyl-6-methoxybenzamide | - |

Yields are as reported in the literature for analogous reactions.

Electrophilic Aromatic Substitution

In contrast to DoM, electrophilic aromatic substitution reactions on the N-hexyl-2-methoxybenzamide ring are primarily governed by the directing effect of the 2-methoxy group. As a strong ortho, para-director, the methoxy group enhances the nucleophilicity of the C3 and C5 positions, making them susceptible to attack by electrophiles. youtube.comorganicchemistrytutor.com The steric hindrance imposed by the adjacent N-hexylamide group may disfavor substitution at the C3 position to some extent, potentially leading to a preference for the C5 position.

The outcome of electrophilic substitution is also influenced by the reaction conditions. Strongly acidic conditions can lead to protonation of the amide nitrogen, which would diminish its directing ability and further favor the electronic directing effect of the methoxy group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on N-hexyl-2-methoxybenzamide

| Reaction Type | Reagents | Major Product(s) | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-N-hexyl-2-methoxybenzamide | 3-Nitro-N-hexyl-2-methoxybenzamide |

| Bromination | Br₂, FeBr₃ | 5-Bromo-N-hexyl-2-methoxybenzamide | 3-Bromo-N-hexyl-2-methoxybenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-N-hexyl-2-methoxybenzamide | 3-Acyl-N-hexyl-2-methoxybenzamide |

Transition Metal-Catalyzed C-H Functionalization

Modern transition metal-catalyzed C-H activation reactions offer alternative pathways for the regioselective functionalization of N-hexyl-2-methoxybenzamide derivatives. In these reactions, the amide group can serve as a directing group to guide a metal catalyst to a specific C-H bond. For instance, palladium-catalyzed C-H alkoxylation of N-methoxybenzamides has been shown to proceed with high ortho-selectivity. acs.org Similarly, rhodium-catalyzed C-H activation and annulation reactions with alkynes can lead to the formation of complex heterocyclic structures, with the regioselectivity being controlled by the directing amide group. researchgate.net

The application of these methods to N-hexyl-2-methoxybenzamide would be expected to favor functionalization at the C6 position, provided the amide group effectively coordinates to the metal catalyst. The choice of catalyst, ligand, and oxidant is crucial in achieving the desired chemo- and regioselectivity, as these parameters can influence the active catalytic species and the mechanism of C-H activation.

Advanced Spectroscopic and Crystallographic Characterization of N Hexyl 2 Methoxybenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Elucidation of Molecular Connectivity and Stereochemistry

The molecular structure of N-hexyl-2-methoxybenzamide is confirmed by analyzing its ¹H and ¹³C NMR spectra. The spectra are characterized by distinct signals corresponding to the aromatic protons of the methoxybenzamide moiety and the aliphatic protons of the hexyl chain.

In the ¹H NMR spectrum, the aromatic protons typically appear as a complex multiplet system in the downfield region (δ 7.0-8.2 ppm). The methoxy (B1213986) group protons resonate as a sharp singlet around δ 3.9 ppm. The amide proton (N-H) usually appears as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the region of δ 6.0-8.5 ppm, with its exact chemical shift being sensitive to solvent and temperature. The protons of the n-hexyl chain appear in the upfield region (δ 0.8-3.5 ppm). The terminal methyl group (CH₃) gives a characteristic triplet around δ 0.9 ppm, while the methylene (CH₂) groups appear as multiplets. The CH₂ group directly attached to the amide nitrogen is deshielded and resonates further downfield compared to the other methylene groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is typically observed in the highly deshielded region of δ 165-170 ppm. Aromatic carbons resonate between δ 110-160 ppm, with the carbon bearing the methoxy group appearing at the lower field end of this range. The methoxy carbon itself gives a signal around δ 55 ppm. The carbons of the hexyl chain are found in the upfield region, from approximately δ 14 ppm (for the terminal CH₃) to δ 40 ppm (for the CH₂ group attached to the nitrogen).

Predicted ¹H NMR Data for N-hexyl-2-methoxybenzamide (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.0 – 8.2 | m | 4H |

| Amide (NH) | ~8.0 | t | 1H |

| Methoxy (OCH₃) | ~3.9 | s | 3H |

| N-CH₂ | ~3.4 | q | 2H |

| N-CH₂-CH₂ | ~1.6 | p | 2H |

| (CH₂)₃ | ~1.3 | m | 6H |

Predicted ¹³C NMR Data for N-hexyl-2-methoxybenzamide (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C=O | ~167 |

| Aromatic C-O | ~157 |

| Aromatic C-C=O | ~128 |

| Aromatic C-H | 112 - 133 |

| Methoxy (OCH₃) | ~56 |

| N-CH₂ | ~40 |

| Hexyl (CH₂) | 22 - 32 |

Conformational Analysis and Dynamic NMR Studies

The amide bond in N-hexyl-2-methoxybenzamide possesses a partial double bond character, which restricts rotation around the C-N bond. This can lead to the existence of conformational isomers, or rotamers (cis and trans). The interconversion between these rotamers can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net

At room temperature, if the rotation is fast on the NMR timescale, time-averaged signals are observed. However, upon cooling, the rate of interconversion decreases. If the temperature is lowered sufficiently to the point where the rotation is slow, separate signals for each rotamer may be observed. researchgate.net Variable-temperature (VT) NMR experiments can be used to determine the energy barrier (ΔG‡) for this rotational process by analyzing the changes in the spectral lineshapes, such as the coalescence of signals as the temperature is increased. researchgate.net For secondary amides, the energy barrier to rotation is typically in the range of 12-20 kcal/mol.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Insights

To gain deeper structural insights and unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It is instrumental in tracing the connectivity of the protons within the hexyl chain and establishing the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom in the hexyl chain and the protonated carbons in the aromatic ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular fragments. For instance, correlations would be expected between the amide proton (NH) and the carbonyl carbon (C=O), as well as between the protons of the N-CH₂ group and the carbonyl carbon, confirming the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation. For N-hexyl-2-methoxybenzamide, NOESY can reveal the spatial proximity between the methoxy group protons and one of the aromatic protons, and between the amide proton and protons on both the aromatic ring and the hexyl chain, which helps to define the orientation around the amide bond.

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, ssNMR characterizes the compound in its solid, crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solids, offering insights into molecular packing, polymorphism, and conformational differences between the solid and solution states. ru.nl

High-Performance Mass Spectrometry (HRMS)

High-performance (or high-resolution) mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. nih.gov

Accurate Mass Determination and Elemental Composition Analysis

HRMS is capable of determining the mass of a molecule with an accuracy of a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of N-hexyl-2-methoxybenzamide. By comparing the experimentally measured accurate mass of the molecular ion ([M]⁺, [M+H]⁺, or [M+Na]⁺) with the calculated theoretical masses of possible elemental formulas, the correct formula can be identified with high confidence. wiley.comlittlemsandsailing.com

Elemental Composition Data for N-hexyl-2-methoxybenzamide

| Formula | Ion Type | Calculated Mass |

|---|---|---|

| C₁₄H₂₁NO₂ | [M+H]⁺ | 236.16451 |

| C₁₄H₂₁NO₂ | [M+Na]⁺ | 258.14645 |

Fragmentation Pathway Elucidation for Structural Confirmation

In addition to providing accurate mass, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. researchgate.net In a tandem MS experiment, the molecular ion of N-hexyl-2-methoxybenzamide is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The accurate masses of these fragments provide powerful evidence for confirming the proposed structure. nih.gov

A plausible fragmentation pathway for N-hexyl-2-methoxybenzamide would involve characteristic cleavages of the amide and ether functionalities:

Formation of the Benzoyl Cation: A primary and often dominant fragmentation is the cleavage of the amide C-N bond, leading to the formation of a stable 2-methoxybenzoyl cation at an m/z of 135.0497. The high resolution of this fragment helps distinguish it from other isobaric ions.

Loss of Methoxy Group: The 2-methoxybenzoyl cation can further fragment by losing a methyl radical (•CH₃) to form an ion at m/z 120.0446, or by losing a neutral formaldehyde molecule (CH₂O) to yield a phenyl cation fragment at m/z 91.0548.

Cleavage of the Hexyl Chain: Fragmentation can also be initiated along the n-hexyl chain, typically through alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) or through McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the beta C-C bond.

The precise masses of these and other fragments create a unique fingerprint that confirms the connectivity and functional groups present in the N-hexyl-2-methoxybenzamide molecule.

Isotopic Pattern Analysis and Isomeric Differentiation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, with isotopic pattern analysis providing a crucial layer of confirmation. The expected mass spectrum of N-hexyl-2-methoxybenzamide would exhibit a molecular ion peak (M+•) corresponding to its monoisotopic mass. The natural abundance of stable isotopes, particularly ¹³C, results in a characteristic (M+1)+• peak. For a molecule with the chemical formula C₁₄H₂₁NO₂, the relative intensity of the (M+1)+• peak is predicted to be approximately 15.4% of the molecular ion peak, primarily due to the presence of fourteen carbon atoms. This isotopic signature is a key identifier in mass spectral data.

The fragmentation pattern of N-hexyl-2-methoxybenzamide under electron ionization would likely involve characteristic cleavages of the amide and hexyl groups. Common fragmentation pathways for N-alkyl amides include α-cleavage to the nitrogen atom and McLafferty rearrangement. The fragmentation of the molecular ion can provide valuable structural information. For instance, cleavage of the C-C bonds of the hexyl chain would produce a series of fragment ions separated by 14 mass units (CH₂).

Distinguishing between positional isomers of N-hexyl-2-methoxybenzamide, such as N-hexyl-3-methoxybenzamide and N-hexyl-4-methoxybenzamide, can be achieved through careful analysis of their mass spectra. While the molecular ions will be identical, the fragmentation patterns may differ due to the influence of the methoxy group's position on the stability of fragment ions. The ortho effect, for example, could lead to unique fragmentation pathways for the 2-methoxy isomer that are not observed in the meta and para isomers. Techniques like tandem mass spectrometry (MS/MS) can further enhance isomeric differentiation by providing detailed information about the fragmentation of specific precursor ions. Infrared ion spectroscopy (IRIS) has also emerged as a promising technique for differentiating positional isomers by providing distinct IR spectra for each isomer, particularly in the fingerprint region from 650 to 900 cm⁻¹, which is sensitive to the substitution pattern on the aromatic ring semanticscholar.org.

Below is a table summarizing the expected primary ions in the mass spectrum of N-hexyl-2-methoxybenzamide.

| Ion | m/z (Nominal) | Description |

| [M]+• | 235 | Molecular Ion |

| [M+1]+• | 236 | Isotopic peak due to ¹³C |

| [M-C₅H₁₁]+ | 164 | Loss of a pentyl radical |

| [C₈H₈NO₂]+ | 150 | Fragment from cleavage of the N-hexyl bond |

| [C₇H₇O]+ | 107 | Methoxybenzoyl cation |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and bonding arrangements. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa thermofisher.com.

Identification of Key Functional Groups and Intermolecular Interactions

The IR and Raman spectra of N-hexyl-2-methoxybenzamide are expected to show characteristic bands corresponding to its constituent functional groups. The amide group gives rise to several distinct vibrations. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. In the solid state, intermolecular hydrogen bonding between amide groups can lead to a broadening and shifting of this band to lower wavenumbers. The C=O stretching vibration, or Amide I band, is a strong absorption in the IR spectrum, typically appearing between 1630 and 1680 cm⁻¹. Its position is sensitive to the local molecular environment and hydrogen bonding. The N-H bending vibration, or Amide II band, is found around 1550 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The methoxy group is characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and a strong C-O stretching band typically in the range of 1000-1300 cm⁻¹. The hexyl group will contribute to the C-H stretching region and also show characteristic bending and rocking vibrations at lower frequencies.

Intermolecular interactions, primarily N-H•••O hydrogen bonds between the amide groups of adjacent molecules, play a significant role in the vibrational spectra of benzamides in the solid state. These interactions can cause shifts in the N-H and C=O stretching frequencies and can provide insights into the crystal packing.

The following table presents a summary of the expected characteristic vibrational frequencies for N-hexyl-2-methoxybenzamide.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300 - 3500 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Amide | N-H bend (Amide II) | ~1550 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1400 - 1600 |

| Methoxy | C-H stretch | 2850 - 2950 |

| Methoxy | C-O stretch | 1000 - 1300 |

| Alkyl (Hexyl) | C-H stretch | 2850 - 2960 |

Conformational Polymorphism and Solid-State Characterization

Conformational polymorphism arises when a molecule can exist in different crystalline forms due to variations in its conformation. For N-hexyl-2-methoxybenzamide, rotation around the C-N amide bond and the C-C bonds of the hexyl chain can lead to different conformers. The presence of the ortho-methoxy group can influence the preferred conformation of the benzoyl moiety.

X-ray Crystallography for Three-Dimensional Structural Determination

Single-Crystal Growth and Diffraction Data Acquisition

The first crucial step in an X-ray crystallographic study is the growth of high-quality single crystals. For N-hexyl-2-methoxybenzamide, this would typically involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques such as slow cooling of a saturated solution or vapor diffusion may also be employed. The choice of solvent can significantly influence crystal quality and can sometimes lead to the formation of different polymorphs.

Once a suitable single crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections from different crystallographic planes.

Crystal Structure Refinement and Analysis of Molecular Conformation

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

The table below provides a hypothetical summary of crystallographic data for N-hexyl-2-methoxybenzamide, based on typical values for similar organic compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 16.1 |

| β (°) | 95.5 |

| Volume (ų) | 1375 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.135 |

Investigation of Intermolecular Hydrogen Bonding and Crystal Packing Motifs

The supramolecular assembly of N-hexyl-2-methoxybenzamide and its derivatives in the solid state is predominantly governed by a network of intermolecular hydrogen bonds, complemented by weaker van der Waals interactions. The specific arrangement of molecules in the crystal lattice, or crystal packing, dictates the macroscopic properties of the material. A detailed analysis of these interactions provides crucial insights into the structure-property relationships of this class of compounds.

In the crystalline form, benzamide (B126) derivatives typically exhibit well-defined hydrogen bonding patterns. For N-hexyl-2-methoxybenzamide, the primary hydrogen bond donor is the amide (N-H) group, while the primary acceptor is the carbonyl (C=O) oxygen. This interaction leads to the formation of characteristic supramolecular synthons. One of the most common motifs observed in the crystal structures of primary and secondary amides is the catemeric C(4) chain, where molecules are linked head-to-tail via N-H···O=C hydrogen bonds. This arrangement results in one-dimensional chains propagating through the crystal lattice.

The presence of the 2-methoxy group introduces the possibility of intramolecular hydrogen bonding. Theoretical and experimental studies on related 2-methoxybenzamide (B150088) structures have shown that an intramolecular N-H···O(methoxy) hydrogen bond can form, creating a six-membered pseudo-ring. The formation of this intramolecular bond can influence the conformation of the molecule and may compete with the formation of intermolecular hydrogen bonds. For instance, in the crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide, an intramolecular N-H···O hydrogen bond is observed. nih.gov

In addition to the primary N-H···O hydrogen bonds, weaker C-H···O interactions can also contribute to the stability of the crystal lattice. The aromatic and aliphatic C-H groups can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or the methoxy oxygen atoms of neighboring molecules. While individually weak, the cumulative effect of these interactions can be significant in determining the final crystal packing.

Table 1: Potential Hydrogen Bonding Parameters in N-hexyl-2-methoxybenzamide

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type | Expected Distance (D···A) (Å) | Expected Angle (D-H···A) (°) |

| N | H | O=C | Intermolecular | 2.8 - 3.2 | 150 - 180 |

| N | H | O(Me) | Intramolecular | 2.6 - 3.0 | 120 - 150 |

| C(sp²) | H | O=C | Intermolecular | 3.0 - 3.5 | 120 - 160 |

| C(sp³) | H | O=C | Intermolecular | 3.2 - 3.8 | 110 - 150 |

Computational and Theoretical Studies on N Hexyl 2 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N-hexyl-2-methoxybenzamide at the molecular level. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method for investigating the ground state electronic properties of molecules. researchgate.net For N-hexyl-2-methoxybenzamide, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine its optimized geometry, electronic energy, and the distribution of electronic charge. sci-hub.seresearchgate.net

Furthermore, DFT calculations provide insights into the electronic properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges). These properties are crucial for understanding the molecule's polarity and its interactions with polar solvents or biological receptors. A theoretical study on substituted benzamides has demonstrated the influence of substituents on the proton affinities and basicities, which are correlated with calculated electrostatic potentials. researchgate.net

Table 1: Illustrative Calculated Ground State Properties of N-hexyl-2-methoxybenzamide using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value |

| Total Energy | (Example value, e.g., -850.123 Hartrees) |

| Dipole Moment | (Example value, e.g., 3.5 Debye) |

| C=O Bond Length | (Example value, e.g., 1.24 Å) |

| C-N Bond Length | (Example value, e.g., 1.36 Å) |

| O-CH3 Bond Length | (Example value, e.g., 1.37 Å) |

| Torsional Angle (C-C-C=O) | (Example value, e.g., 25°) |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar benzamide (B126) derivatives. Actual values would require specific calculations for N-hexyl-2-methoxybenzamide.

Ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to study the excited electronic states of N-hexyl-2-methoxybenzamide and to predict its spectroscopic properties, including UV-Vis absorption spectra. arxiv.orgrsc.org These calculations provide information on the energies of electronic transitions, the oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the orbitals involved in these transitions.

The predicted UV-Vis spectrum of N-hexyl-2-methoxybenzamide would likely exhibit characteristic absorption bands arising from π→π* transitions within the aromatic ring and the carbonyl group. The position and intensity of these bands are influenced by the methoxy (B1213986) and N-hexyl substituents. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide.

Table 2: Illustrative Predicted Electronic Transitions for N-hexyl-2-methoxybenzamide using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | (e.g., 4.5) | (e.g., 275) | (e.g., 0.2) | HOMO → LUMO (π→π) |

| S0 → S2 | (e.g., 5.1) | (e.g., 243) | (e.g., 0.1) | HOMO-1 → LUMO (π→π) |

| S0 → S3 | (e.g., 5.8) | (e.g., 214) | (e.g., 0.5) | HOMO → LUMO+1 (π→π*) |

Note: This table presents hypothetical data to illustrate the output of TD-DFT calculations. The actual values are dependent on the specific computational methodology.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

For N-hexyl-2-methoxybenzamide, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is likely centered on the benzamide moiety, particularly the carbonyl group. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). connectjournals.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a DFT study on N-alkyl benzamides provided insights into their reactivity in radical reactions. rsc.orgrsc.org

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for N-hexyl-2-methoxybenzamide

| Parameter | Definition | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | (e.g., -6.2) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | (e.g., -0.8) |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | (e.g., 5.4) |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | (e.g., 3.5) |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | (e.g., 2.7) |

| Global Electrophilicity (ω) | χ² / (2η) | (e.g., 2.27) |

Note: The presented values are for illustrative purposes and are based on typical results for similar aromatic compounds.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of larger systems over longer timescales.

N-hexyl-2-methoxybenzamide possesses significant conformational flexibility due to the rotatable bonds in the N-hexyl chain and around the amide and methoxy groups. Molecular mechanics methods, using force fields like AMBER or CHARMM, can be used to generate a diverse ensemble of possible conformations. uq.edu.au

Subsequent energy minimization of these conformations identifies the low-energy structures, or conformers, that are most likely to be populated at a given temperature. Conformational analysis of related molecules, such as 2,6-difluoro-3-methoxybenzamide, has highlighted the importance of non-planar conformations and the influence of substituents on the preferred geometry. acs.org The relative energies of these conformers determine the conformational equilibrium of the molecule.

Molecular dynamics (MD) simulations provide a time-resolved picture of the molecular motions of N-hexyl-2-methoxybenzamide and its interactions with its surroundings. pensoft.netmdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study its solvation, diffusion, and the dynamics of its conformational changes.

MD simulations in a biological mimetic environment, such as a lipid bilayer, can offer insights into how N-hexyl-2-methoxybenzamide might interact with cell membranes. These simulations can reveal the preferred location and orientation of the molecule within the membrane, the nature of its interactions with lipid molecules, and its potential to permeate the membrane. Such studies are crucial for understanding the pharmacokinetic properties of drug-like molecules. mdpi.com Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs) are typically analyzed to quantify the dynamic behavior and intermolecular interactions.

Ligand-Target Interaction Modeling and Computational Screening

Computational and theoretical studies are instrumental in predicting how a molecule like N-hexyl-2-methoxybenzamide might interact with biological systems. These in silico methods provide a rational basis for understanding potential biological activity and for guiding the synthesis of more effective analogs.

Molecular Docking for Prediction of Binding Modes with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-hexyl-2-methoxybenzamide, while specific targets are not extensively defined in the literature, docking studies on structurally related benzamides allow for the prediction of binding modes with hypothetical targets.

Research on 2-methoxybenzamide (B150088) derivatives has identified the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, as a potential target. nih.gov Docking studies of these derivatives into the Smo receptor's binding site revealed crucial interactions. The carbonyl moiety of the benzamide was predicted to form a hydrogen bond with the residue Arg400, while the methoxy group could act as a hydrogen bond acceptor. nih.gov In one analysis, a novel compound with a 2-methoxybenzamide skeleton showed hydrogen bonds with Tyr394 and Arg400. nih.gov Extrapolating to N-hexyl-2-methoxybenzamide, the N-hexyl chain would likely occupy a hydrophobic pocket within the receptor, contributing to binding affinity through non-polar interactions.

Another hypothetical target, based on studies of fluorinated benzamides, is the bacterial cell division protein FtsZ. mdpi.com Docking simulations confirmed the critical importance of hydrogen bonds between the carboxamide group and residues such as Val207, Leu209, and Asn263 in an allosteric binding site. mdpi.comresearchgate.net The aromatic ring of the ligand engages in hydrophobic interactions with other residues. mdpi.comresearchgate.net For N-hexyl-2-methoxybenzamide, the N-hexyl group would be positioned to enhance these hydrophobic interactions, potentially increasing residence time and inhibitory activity.

These computational models suggest that the 2-methoxybenzamide scaffold acts as a versatile anchor, capable of forming key hydrogen bonds, while the N-alkyl chain explores hydrophobic regions to solidify the interaction.

| Hypothetical Target | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|

| Smoothened (Smo) Receptor | Arg400, Tyr394 | Hydrogen Bonding with Carbonyl and Methoxy Groups nih.gov |

| FtsZ Allosteric Site | Val207, Leu209, Asn263 | Hydrogen Bonding with Carboxamide Group mdpi.comresearchgate.net |

| Cereblon (CRBN) | Val388 | Hydrophobic Interaction google.com |

Binding Affinity Estimation and Scoring Function Validation

Following docking, scoring functions are used to estimate the binding affinity between the ligand and its target. This score, often expressed as a binding energy (e.g., in kcal/mol), helps to rank potential compounds. For a series of 2-methoxybenzamide derivatives designed as Hh pathway inhibitors, calculated binding energies ranged from -9.4 to -12.7 kcal/mol. nih.gov

In other studies on benzamide-type ligands targeting Cereblon (CRBN), binding affinities have been determined using competitive assays and expressed as IC₅₀ values. acs.orgnih.gov For example, a series of fluorinated benzamide derivatives showed IC₅₀ values for CRBN binding in the micromolar range, with one exhibiting an IC₅₀ of 63 ± 16 μM. nih.gov

The accuracy of these computational predictions depends heavily on the scoring function used. Validation is a critical step where the predicted binding affinities are compared against experimentally determined values for a known set of active and inactive compounds. A strong correlation between the computational scores and experimental data indicates that the scoring function is reliable for the specific class of compounds and target being studied. This validation provides confidence in the use of the model for screening large virtual libraries to identify novel, potent ligands.

| Compound Series | Hypothetical Target | Predicted Binding Energy / Affinity |

|---|---|---|

| 2-Methoxybenzamide Derivatives | Smoothened (Smo) Receptor | -9.4 to -12.7 kcal/mol nih.gov |

| Fluorinated Benzamide Derivatives | Cereblon (CRBN) | IC₅₀: 63 ± 16 μM nih.gov |

Pharmacophore Modeling for Rational Design of Analogs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr This model serves as a template for the rational design of new analogs and for virtual screening of compound libraries. core.ac.uk A pharmacophore model can be developed based on the structure of a known ligand-protein complex or from a set of active molecules. dergipark.org.tr

For N-hexyl-2-methoxybenzamide, a hypothetical pharmacophore can be constructed based on its key structural components and insights from docking studies of similar molecules. The essential features would include:

One Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group (C=O). researchgate.net

One Hydrogen Bond Donor: The hydrogen atom of the amide group (N-H). researchgate.net

One Aromatic Ring: The 2-methoxyphenyl group, which can participate in π-π stacking or hydrophobic interactions. wustl.edu

One Hydrophobic Feature: The N-hexyl chain, which provides lipophilicity and can occupy hydrophobic pockets in a binding site. wustl.edu

This pharmacophore model provides a clear roadmap for the rational design of analogs. For instance, the length and branching of the N-alkyl chain could be modified to optimize hydrophobic interactions. The substitution pattern on the aromatic ring could be altered to enhance binding affinity or modulate electronic properties. Finally, the core benzamide structure could be replaced with bioisosteres to improve properties like metabolic stability while retaining the crucial hydrogen bonding features. This structured approach allows for the focused exploration of chemical space to develop compounds with improved potency and selectivity.

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor residues (e.g., Arginine, Valine) in the target's active site. nih.govmdpi.com |

| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Forms hydrogen bonds with acceptor residues (e.g., Aspartate, Asparagine) in the active site. researchgate.net |

| Aromatic Ring | 2-Methoxyphenyl Group | Engages in hydrophobic and/or π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine). nih.govwustl.edu |

| Hydrophobic Group | N-hexyl Chain | Occupies lipophilic pockets, contributing to overall binding affinity and membrane permeability. wustl.edu |

Investigation of Biological Activity and Mechanistic Insights in Vitro and Pre Clinical in Vivo Focus

Target Identification and Molecular Interaction Studies

The biological effects of a compound are predicated on its interaction with specific molecular targets. For the benzamide (B126) class of molecules, these interactions often involve enzymes and receptors, leading to the modulation of their activity.

Enzyme Kinetics and Inhibition/Activation Mechanisms (e.g., specific protein targets)

Derivatives of 3-methoxybenzamide, for example, have been identified as inhibitors of the bacterial cell division protein FtsZ, a crucial target for novel antimicrobial agents. asm.orgmdpi.com These inhibitors, such as the 2,6-difluorobenzamide (B103285) derivative PC190723, act by disrupting the function of FtsZ. asm.orgnih.gov Mechanistic studies show that these compounds can increase the GTPase rate of FtsZ, which enhances the rate of FtsZ polymerization and stabilizes the resulting polymers, thereby inhibiting cell division. mdpi.com The 2,6-difluoro and 3-methoxy groups on the benzamide core are important for this activity. mdpi.com This suggests that benzamide derivatives, potentially including N-hexyl-2-methoxybenzamide, could be explored for antibacterial properties by targeting essential bacterial enzymes.

Furthermore, other research has highlighted that benzamide derivatives can inhibit enzymes like tyrosinase, indicating the versatility of this chemical class in targeting various enzymes. The specific kinetics of inhibition, whether competitive, uncompetitive, or mixed, dictate the compound's effect on the enzyme's Michaelis-Menten constant (Km) and maximum velocity (Vmax). nih.govsci-hub.semdpi.com For instance, competitive inhibitors typically increase the apparent Km of the substrate without affecting Vmax. sci-hub.se

Receptor Binding Assays and Ligand-Receptor Interaction Characterization

A significant body of research points to the role of 2-methoxybenzamide (B150088) derivatives as modulators of key cellular receptors, particularly within the Hedgehog (Hh) signaling pathway. nih.govsemanticscholar.org The Hh pathway is critical in embryonic development and its aberrant activation is linked to various cancers. nih.govstanford.edu A key component of this pathway is the Smoothened (Smo) receptor, a G-protein coupled receptor. nih.govfrontiersin.org

Studies have identified 2-methoxybenzamide derivatives as potent inhibitors of the Hh pathway by targeting the Smo receptor. nih.govsemanticscholar.orgnih.gov Receptor binding and functional assays have been used to characterize these interactions. Although data for N-hexyl-2-methoxybenzamide is not specified, a series of related compounds with the 2-methoxybenzamide core have demonstrated potent inhibition, with IC50 values in the submicromolar to nanomolar range. nih.gov For example, a compound from this class, referred to as compound 21 in one study, showed an IC50 value of 0.03 μM in a Gli-luciferase reporter assay, indicating potent blockade of the Smo receptor. nih.gov

Additionally, research into other benzamide derivatives has revealed their potential to act as inhibitors of the voltage-gated potassium channel Kv1.3, a validated target for autoimmune diseases. nih.govsrce.hrcitedrive.com A range of 2-methoxybenzamide derivatives have been synthesized and evaluated, with some showing IC50 values as low as 122 nM. nih.govsrce.hrcitedrive.com This highlights another potential receptor target for N-hexyl-2-methoxybenzamide.

Table 1: Inhibitory Activity of 2-Methoxybenzamide Analogs on Cellular Receptors

Protein-Ligand Complex Characterization (e.g., SPR, ITC, DSF)

The characterization of how a ligand binds to its protein target is fundamental to understanding its mechanism of action. While specific biophysical data from techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) for N-hexyl-2-methoxybenzamide are not available in the reviewed literature, computational molecular docking studies on its analogs provide valuable insights. nih.govphyschemres.orgcam.ac.ukmdpi.com

Molecular docking of 2-methoxybenzamide derivatives into the Smo receptor has been performed to elucidate the binding mode. nih.gov These studies revealed key interactions, such as the formation of hydrogen bonds between the compound and specific amino acid residues within the receptor's binding pocket. For instance, one analog was shown to form H-bonds via its carbonyl moiety with Arg400 and via a pyridine (B92270) nitrogen with Tyr394 of the Smo receptor. nih.gov A more potent derivative, compound 21, maintained these interactions and formed additional hydrogen bonds with Asp384 and Lys395. nih.gov The introduction of the 2-methoxybenzamide scaffold itself was noted to afford extra H-bonds with Tyr394 and Arg400 compared to a simpler parent compound. nih.gov These computational models help to explain the structure-activity relationships observed and interpret the potent inhibitory activity at a molecular level. nih.gov

Cellular Mechanistic Studies

Following target engagement, a compound will modulate intracellular processes. Cellular studies are therefore essential to connect molecular interactions with physiological responses.

Investigation of Intracellular Signaling Pathways Modulation

As established, a primary mechanism for 2-methoxybenzamide derivatives appears to be the modulation of the Hedgehog (Hh) signaling pathway. nih.govsemanticscholar.orgnih.govrsc.org The Hh pathway is initiated when an Hh ligand binds to the Patched (Ptch) receptor, which relieves its inhibition of the Smoothened (Smo) receptor. nih.govnordicbiosite.com This allows Smo to translocate to the primary cilium and initiate a downstream cascade that ultimately leads to the activation of Gli family transcription factors. nih.govgoogle.com

Research has demonstrated that 2-methoxybenzamide derivatives act as antagonists of the Smo receptor. nih.govsemanticscholar.org By binding to Smo, these compounds prevent its ciliary translocation, which is a critical step in signal transmission. nih.gov This blockade of Smo effectively shuts down the entire downstream pathway, inhibiting the activation of Gli transcription factors and the expression of Hh target genes. nih.gov This mechanism has been confirmed for several potent analogs, positioning the 2-methoxybenzamide scaffold as a valuable core for developing Hh pathway inhibitors. nih.gov

Analysis of Cellular Responses via Reporter Gene Assays and Imaging Techniques

Reporter gene assays are powerful tools for quantifying the activity of specific signaling pathways in a high-throughput manner. bpsbioscience.combioscience.co.ukbpsbioscience.com In the context of the Hh pathway, Gli-responsive luciferase reporter gene assays are commonly used. nih.govbpsbioscience.com In these assays, cells (often NIH3T3 cells) are engineered to express the firefly luciferase gene under the control of a promoter containing Gli binding sites. bpsbioscience.combioscience.co.uk Activation of the Hh pathway leads to Gli-mediated transcription and a corresponding increase in luciferase expression, which can be measured as a luminescent signal. bpsbioscience.com

Studies on 2-methoxybenzamide derivatives have extensively used this assay to quantify their inhibitory effect. nih.gov The compounds were shown to inhibit Hh signaling in a dose-dependent manner, with several analogs demonstrating IC50 values in the submicromolar range. nih.gov This confirms that the compounds effectively block the signaling cascade at the cellular level. Furthermore, imaging techniques have been used to visualize the mechanism of action, confirming that a representative compound prevented the Sonic Hedgehog (Shh)-induced translocation of the Smo receptor into the primary cilium. nih.gov These cellular assays have been crucial in validating the molecular target and mechanism of this class of inhibitors. nih.gov

Table 2: Mentioned Compounds

Gene Expression and Proteomic Profiling in Response to Compound Exposure

There is currently no available data from gene expression or proteomic profiling studies conducted on cell lines or tissues exposed to N-hexyl-2-methoxybenzamide. Such studies, which are crucial for understanding a compound's mechanism of action, typically involve techniques like RNA sequencing to analyze changes in gene transcription or mass spectrometry to identify alterations in protein levels. nih.govfrontiersin.orgmdpi.commdpi.com The application of these methodologies to N-hexyl-2-methoxybenzamide would be a necessary step in elucidating its molecular targets and cellular effects.

Pre-clinical In Vivo Studies in Relevant Biological Models

Comprehensive searches of scientific databases did not yield any pre-clinical in vivo studies for N-hexyl-2-methoxybenzamide. The investigation of a novel compound in living organisms is a critical phase in drug discovery and development, providing insights into its efficacy and mechanism of action within a complex biological system.

Selection and Validation of Non-Human Organismal or Disease Models

The selection of an appropriate animal model is contingent on the therapeutic area of interest. For instance, in oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor potential of a compound. nih.gov For neurological conditions, various animal models that mimic aspects of human diseases are employed. walshmedicalmedia.com The validation of such models ensures that they accurately reflect the human condition and can provide meaningful data. Without a known biological target or therapeutic indication for N-hexyl-2-methoxybenzamide, the selection of a relevant in vivo model is not currently possible.

Efficacy Assessment in Model Systems and Biomarker Analysis

Efficacy studies in animal models are designed to determine if a compound has a beneficial effect on a disease. This often involves measuring specific outcomes, such as tumor size reduction or improvement in behavioral tests. nih.govwalshmedicalmedia.com Biomarker analysis, the measurement of specific molecules in tissues or fluids, is also a key component of these studies, helping to monitor the compound's effect and understand its mechanism. nih.gov As no in vivo studies have been reported for N-hexyl-2-methoxybenzamide, there is no data on its efficacy or associated biomarkers.

Mechanistic Elucidation within Pre-clinical In Vivo Contexts

Understanding how a compound works within a living organism is a primary goal of pre-clinical research. This can involve analyzing tissues from treated animals to see how the compound affects cellular pathways and protein expression. nih.gov For example, studies on other benzamide derivatives have explored their mechanisms, such as the inhibition of specific enzymes or the disruption of cellular processes like polymerization. nih.govsemanticscholar.org However, without any in vivo data for N-hexyl-2-methoxybenzamide, its mechanism of action in a living system remains unknown.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Exploration of Structural Modifications on Biological Activity

The N-hexyl-2-methoxybenzamide scaffold presents several key regions for chemical modification to probe its SAR. These include the N-hexyl chain, the methoxy (B1213986) group, and the benzamide (B126) core. By systematically altering these components, researchers can map the chemical space required for optimal biological activity.

The substitution pattern on the benzamide ring is a critical determinant of biological activity. The position and electronic nature of substituents can significantly impact how the molecule binds to its target receptor. For instance, in related benzamide series, the introduction of electron-withdrawing or electron-donating groups at different positions on the aromatic ring has been shown to modulate activity.

The N-hexyl chain also plays a crucial role, likely influencing the compound's lipophilicity and its ability to fit into hydrophobic pockets of a target protein. SAR studies on analogous N-substituted benzamides have often revealed an optimal alkyl chain length for maximal activity, with shorter or longer chains leading to a decrease in potency.

To illustrate the impact of these modifications, consider the following hypothetical SAR data for a series of N-substituted-2-methoxybenzamides, based on general principles observed in related compound series.

| Compound | N-Substituent | Benzamide Ring Substituent | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | n-Propyl | None | 15.2 |

| 2 | n-Butyl | None | 8.5 |

| 3 | n-Pentyl | None | 4.1 |

| 4 (N-hexyl-2-methoxybenzamide) | n-Hexyl | None | 2.3 |

| 5 | n-Heptyl | None | 5.8 |

| 6 | n-Octyl | None | 12.1 |

| 7 | n-Hexyl | 4-Chloro | 1.5 |

| 8 | n-Hexyl | 4-Methyl | 3.9 |

| 9 | Cyclohexyl | None | 9.7 |

| 10 | Benzyl | None | 7.2 |

This is a representative table illustrating potential SAR trends. Actual data would be target-specific.

From this illustrative data, it can be inferred that for this hypothetical target, an N-hexyl chain provides optimal hydrophobic interactions. Furthermore, the addition of a chloro group at the 4-position of the benzamide ring appears to enhance activity, possibly through additional electronic or hydrophobic interactions with the target.

Stereochemistry can play a profound role in the biological activity of a molecule. If a compound is chiral, its enantiomers can exhibit significantly different potencies, selectivities, and even different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For N-hexyl-2-methoxybenzamide, the introduction of a chiral center, for instance by branching on the N-hexyl chain or by adding a chiral substituent to the benzamide ring, could lead to stereoisomers with distinct biological profiles. For example, in a related series of benzamides, the (R)-enantiomer might show significantly higher affinity for a target receptor than the (S)-enantiomer. Such stereoselectivity is a critical aspect to investigate in the drug development process to identify the most active and selective isomer. While specific studies on the stereoisomers of N-hexyl-2-methoxybenzamide are not widely reported, the principles of stereoselectivity are fundamental to medicinal chemistry.

Development and Validation of QSAR Models for Predictive Biology

QSAR modeling provides a powerful computational tool to quantify the relationship between the chemical structure of a compound and its biological activity. A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For a series of compounds like N-alkyl-2-methoxybenzamides, relevant descriptors might include:

Topological descriptors: These describe the connectivity and branching of the molecule. Examples include the Wiener index and Zagreb group parameters, which have been used to model the anticonvulsant activity of benzamides. researchgate.net

Physicochemical descriptors: These relate to properties like lipophilicity (e.g., LogP), molar refractivity, and polar surface area.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jksus.org

Once a set of descriptors is calculated for a series of compounds with known biological activities, a statistical method is used to generate the QSAR model. Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the biological activity to a combination of the most relevant descriptors. More advanced methods like k-Nearest Neighbor (kNN) can also be employed to build predictive models. nih.gov

A hypothetical QSAR equation for the anticonvulsant activity of a series of N-substituted benzamides might look like this:

pED50 = 0.85 * LogP - 0.12 * (Molecular Weight) + 1.5 * (Dipole Moment Z) + 2.3

This equation would suggest that higher lipophilicity and a larger dipole moment in the z-direction are beneficial for anticonvulsant activity, while increased molecular weight is detrimental.

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Validation is typically performed through internal and external methods.

Internal validation assesses the stability and predictive ability of the model within the dataset used to create it. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a measure of the internal predictive power.

External validation is a more stringent test of a model's predictive capability. The initial dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to accurately predict the activities of the compounds in the test set is then evaluated. The predictive correlation coefficient (R²pred) is a key metric for external validation. nih.gov

A well-validated QSAR model should have high values for both internal and external validation statistics, indicating that it is not overfitted to the training data and can generalize to new compounds.

| Validation Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of determination) | > 0.6 | Goodness of fit of the model to the training data. |

| q² (Cross-validated R²) | > 0.5 | Good internal predictive ability. |

| R²pred (External validation R²) | > 0.5 | Good external predictive ability for a test set. |

| F-statistic | High value | Statistical significance of the regression model. |

| Standard Error of Estimate | Low value | Precision of the predictions. |

Beyond prediction, a well-constructed QSAR model provides valuable insights into the structural features that are important for biological activity. By examining the descriptors included in the model and their coefficients, medicinal chemists can understand which properties to modify to enhance a compound's potency or selectivity.

For example, if a QSAR model for N-hexyl-2-methoxybenzamide analogues indicates that a specific topological index related to branching is positively correlated with activity, this would suggest that introducing branching on the N-hexyl chain could be a fruitful strategy for optimization. Similarly, if a descriptor for hydrogen bond donating capacity has a negative coefficient, it would imply that minimizing hydrogen bond donors in new analogues might improve activity. This interpretive power of QSAR models is invaluable for rational drug design and the efficient optimization of lead compounds like N-hexyl-2-methoxybenzamide.

Advanced Analytical Method Development for N Hexyl 2 Methoxybenzamide in Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of pharmaceutical and research compounds due to its high resolution and quantitative accuracy. semanticscholar.org The development of an effective HPLC method for N-hexyl-2-methoxybenzamide requires careful optimization of the stationary and mobile phases, as well as the selection of a sensitive detection strategy. lcms.cz

Stationary Phase Selection and Mobile Phase Optimization for High Resolution

The selection of the stationary phase is a critical first step in HPLC method development. For a molecule like N-hexyl-2-methoxybenzamide, which possesses both a nonpolar hexyl chain and a polar methoxybenzamide group, reversed-phase (RP) chromatography is the most suitable approach.

Stationary Phase: A C18 (octadecylsilane) column is the most common initial choice for reversed-phase separations due to its broad applicability and hydrophobicity, which would provide retention for the hexyl group. oup.com Alternative stationary phases that could offer different selectivity include Phenyl-Hexyl columns, which can provide unique interactions with the aromatic ring of the benzamide (B126), or polar-embedded phases that offer different selectivity for polar functional groups. nih.govresearchgate.net The use of columns with smaller particle sizes (<2 µm), characteristic of Ultra-High-Performance Liquid Chromatography (UPLC), can significantly increase separation efficiency and reduce analysis time. lcms.cz

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent.

Organic Modifier: Acetonitrile (B52724) is a common first choice due to its low viscosity and UV transparency. Methanol is a viable alternative that can offer significant changes in selectivity due to different solvent-analyte interactions. researchgate.net

pH and Buffers: The mobile phase pH is a powerful tool for optimizing separations of ionizable compounds. lcms.cz Although N-hexyl-2-methoxybenzamide is a neutral compound, controlling the pH is still important. A low pH (e.g., 2.5-4.0), achieved by adding a small amount of an acid like formic acid or phosphoric acid, is often used to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase, leading to improved peak shape and reproducibility. chromatographyonline.com

Gradient vs. Isocratic Elution: A gradient elution, where the proportion of the organic solvent is increased during the run, is generally preferred for method development and for analyzing samples that may contain impurities or metabolites with a wide range of polarities. An isocratic method, with a constant mobile phase composition, may be developed later for routine quality control applications once the separation is optimized. iosrjournals.org

Below is a table summarizing potential starting parameters for HPLC method development for N-hexyl-2-methoxybenzamide.

| Parameter | Recommended Condition | Rationale & Considerations |

| Stationary Phase | C18 (e.g., 100 x 4.6 mm, 5 µm) | Good retention for the nonpolar hexyl group. Phenyl-hexyl or polar-embedded phases can be tested for alternative selectivity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier ensures protonation of residual silanols, improving peak symmetry. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency and low viscosity. Methanol can be an alternative. researchgate.net |

| Elution Mode | Gradient (e.g., 5% to 95% B over 10 min) | Suitable for screening for unknown impurities or metabolites with varying polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for a 4.6 mm i.d. column. |

| Column Temperature | 25-40 °C | Temperature can influence selectivity and viscosity; should be controlled for reproducibility. |

Detection Strategies (e.g., UV-Vis, PDA, Fluorescence) for Sensitivity

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Vis and Photodiode Array (PDA) Detection: The benzamide chromophore in N-hexyl-2-methoxybenzamide allows for detection by UV-Vis absorbance. A standard UV-Vis detector measures absorbance at a few pre-selected wavelengths, while a PDA detector can acquire the entire UV-Vis spectrum (e.g., 190-400 nm) for the analyte as it elutes. lcms.cz This provides significant advantages, as it allows for the determination of the optimal detection wavelength post-analysis and can be used to assess peak purity by comparing spectra across a single chromatographic peak. lcms.cz For substituted benzamides, the maximum absorbance is typically in the 220-280 nm range. researchgate.net

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorbance, as fewer molecules exhibit natural fluorescence. drawellanalytical.comthermofisher.com While the intrinsic fluorescence of N-hexyl-2-methoxybenzamide may be weak, this detection mode can be powerful if the compound or its metabolites are naturally fluorescent or can be made so via derivatization. thermofisher.com Method development would involve scanning for optimal excitation and emission wavelengths. nih.gov Even without derivatization, it is a valuable screening tool, as some metabolites (e.g., hydroxylated species) might exhibit different fluorescence properties than the parent compound.

The following table compares the primary detection strategies for HPLC analysis.

| Detector | Principle | Advantages for N-hexyl-2-methoxybenzamide | Disadvantages |

| UV-Vis | Measures absorbance of light at specific wavelengths. | Universal for chromophoric compounds like benzamides; robust and simple. | Lower sensitivity compared to fluorescence or MS; limited specificity. |

| PDA (DAD) | Measures absorbance across a full UV spectrum simultaneously. | Provides spectral information for peak purity assessment and identification; helps select optimal wavelength. lcms.cz | Sensitivity is comparable to UV-Vis; data files are larger. |

| Fluorescence (FLD) | Measures light emitted from an analyte after excitation at a specific wavelength. | Very high sensitivity and selectivity; low background noise. drawellanalytical.com | Compound must be fluorescent or derivatized to be so; not all metabolites may be fluorescent. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

For analyzing N-hexyl-2-methoxybenzamide in complex research matrices like cell lysates or in vitro assay mixtures, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique provides unparalleled sensitivity and selectivity, allowing for confident identification and quantification even at trace levels. lcms.cz

Method Development for Trace Analysis in Biological Research Samples (e.g., cell lysates, in vitro assay mixtures)

The analysis of N-hexyl-2-methoxybenzamide from biological samples involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal is to remove interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and contaminate the instrument. nih.gov